Cas no 391869-09-3 (2,3-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide)
![2,3-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide structure](https://www.kuujia.com/scimg/cas/391869-09-3x500.png)
2,3-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide Chemical and Physical Properties
Names and Identifiers
-
- 2,3-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Benzamide, 2,3-dimethoxy-N-[5-[[2-[(3-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-
- 391869-09-3
- F0509-2979
- AKOS024579259
- 2,3-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- Oprea1_450886
- 2,3-dimethoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
-
- Inchi: 1S/C20H20N4O4S2/c1-12-6-4-7-13(10-12)21-16(25)11-29-20-24-23-19(30-20)22-18(26)14-8-5-9-15(27-2)17(14)28-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
- InChI Key: UZJUHTJLCDUPHH-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(SCC(NC2=CC=CC(C)=C2)=O)S1)(=O)C1=CC=CC(OC)=C1OC
Computed Properties
- Exact Mass: 444.09259748g/mol
- Monoisotopic Mass: 444.09259748g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 585
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 156Ų
Experimental Properties
- Density: 1.40±0.1 g/cm3(Predicted)
- pka: 7.24±0.50(Predicted)
2,3-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0509-2979-20μmol |
2,3-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
391869-09-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0509-2979-25mg |
2,3-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
391869-09-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0509-2979-75mg |
2,3-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
391869-09-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0509-2979-2mg |
2,3-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
391869-09-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0509-2979-50mg |
2,3-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
391869-09-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
A2B Chem LLC | BA80766-5mg |
2,3-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
391869-09-3 | 5mg |
$272.00 | 2024-04-20 | ||
A2B Chem LLC | BA80766-10mg |
2,3-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
391869-09-3 | 10mg |
$291.00 | 2024-04-20 | ||
Life Chemicals | F0509-2979-10mg |
2,3-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
391869-09-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0509-2979-100mg |
2,3-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
391869-09-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0509-2979-20mg |
2,3-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
391869-09-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
2,3-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide Related Literature
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
Additional information on 2,3-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Introduction to Compound with CAS No. 391869-09-3 and Its Applications in Modern Pharmaceutical Research
The compound with the CAS number 391869-09-3 is a highly intriguing molecule that has garnered significant attention in the field of pharmaceutical research. Its systematic name, 2,3-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, suggests a complex and multifaceted structure that may contribute to its unique pharmacological properties. This article delves into the compound's chemical characteristics, potential applications, and recent advancements in research that highlight its significance.
The molecular structure of this compound features several key functional groups that are known to play crucial roles in drug design. The presence of a benzamide moiety, a thiadiazole ring, and various aromatic substituents suggests that it may exhibit a range of biological activities. Specifically, the 2,3-dimethoxy group and the [5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl] moiety are particularly noteworthy, as they have been implicated in various pharmacological interactions.
In recent years, there has been growing interest in thiadiazole derivatives due to their diverse biological activities. These compounds have been shown to possess properties such as antimicrobial, anti-inflammatory, and anticancer effects. The specific derivative mentioned here combines these attributes with additional functional groups that may enhance its therapeutic potential. For instance, the benzamide group is often involved in the design of drugs targeting neurological disorders and pain management.
One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. The thiadiazole ring is known to interact with various neurotransmitter systems, making it a promising candidate for drugs aimed at modulating these pathways. Additionally, the presence of methyl and methoxy substituents can influence the compound's solubility and bioavailability, which are critical factors in drug development.
Recent studies have begun to explore the pharmacological profile of this compound in vitro and in vivo. Preliminary results suggest that it may exhibit significant activity against certain types of cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. Furthermore, its ability to cross the blood-brain barrier could make it a valuable candidate for treating central nervous system disorders.
The synthesis of this compound presents several challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce such molecules with increasing efficiency and purity. The use of modern techniques such as palladium-catalyzed cross-coupling reactions has enabled researchers to construct the desired framework with high precision.
In conclusion, the compound with CAS No. 391869-09-3 represents a fascinating example of how structural complexity can lead to novel pharmacological properties. Its potential applications in treating neurological disorders and cancer make it a subject of intense research interest. As more data becomes available on its biological activity and pharmacokinetic properties, it is likely that this compound will play an increasingly important role in the development of new therapeutic agents.
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